molecular formula C25H25NO2 B594109 (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 824961-61-7

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No. B594109
M. Wt: 371.48
InChI Key: IJNSZBAEVYRFCH-UHFFFAOYSA-N
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Description

“(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a compound with the molecular formula C25H25NO2 . It is also known by other names such as JWH-164, JWH 081, and 7-methoxynaphthyl isomer . This compound is categorized as a synthetic cannabinoid .


Molecular Structure Analysis

The molecular weight of this compound is 371.5 g/mol . The IUPAC name is (7-methoxynaphthalen-1-yl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 7 rotatable bonds .

Scientific Research Applications

Pharmacokinetics and Toxicology

  • Pharmacokinetics in Pigs : Research has shown that synthetic cannabinoids, including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, demonstrate particular pharmacokinetic properties when administered to pigs. The drugs were determined in serum using LC-MS/MS, and population pharmacokinetic analysis suggested a three-compartment model described best the pharmacokinetic data. This research indicates that pigs, coupled with pharmacokinetic modeling techniques, may serve as a useful tool for predicting human pharmacokinetics of synthetic cannabinoids (Schaefer et al., 2016).

  • Distribution After Intravenous Administration : A study focused on the distribution of synthetic cannabinoids (SCs), including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, after intravenous administration to pigs. The study revealed that SCs could be detected in various specimens, indicating moderate concentrations in the brain, the site of biological effect. This research aids in the interpretation of analytical results found in intoxicated or poisoned individuals and suggests alternative sources for SC detection, such as brain, adipose, and muscle tissue (Schaefer et al., 2017).

  • Detection in Adipose Tissue : A comparative study analyzing antemortem and postmortem specimens following the administration of synthetic cannabinoids, including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, to pigs, was conducted. It suggested that adipose tissue might be resistant to postmortem redistribution of parent compounds, indicating its potential as a medium for detecting synthetic cannabinoids (Schaefer et al., 2020).

Synthesis and Medicinal Applications

  • Anti-Inflammatory and Analgesic Activities : A study on the green synthesis of (3-Amino-1-Phenyl-1H-Benzo[f]Chromen-2-yl) (1H-Indol-3-yl) Methanone demonstrated anti-inflammatory and analgesic activities. This research highlights the compound's potential therapeutic applications, particularly in the context of pain management and inflammation control (Reddy et al., 2021).

  • Potent Non-ulcerogenic Anti-inflammatory Agents : Another study emphasized the synthesis of (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted Ethyl Propanamide Derivatives as potent anti-inflammatory and analgesic agents with non-ulcerogenic properties. This underlines the therapeutic potential of these compounds in inflammation and pain relief with reduced side effects compared to traditional treatments (Berk et al., 2009).

Safety And Hazards

This compound is a DEA Schedule I controlled substance, indicating that it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It may also have neurotoxic properties .

Future Directions

The compound is intended for research and forensic applications . As a synthetic cannabinoid, it could be useful in studying the cannabinoid system in the human body .

properties

IUPAC Name

(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSZBAEVYRFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669880
Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

CAS RN

824961-61-7
Record name (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824961-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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